molecular formula C14H16N2O6 B1621898 Diethyl (3-nitrophenylaminomethylene)malonate CAS No. 40107-10-6

Diethyl (3-nitrophenylaminomethylene)malonate

Cat. No. B1621898
CAS No.: 40107-10-6
M. Wt: 308.29 g/mol
InChI Key: VNKXJOYRWHAQGB-UHFFFAOYSA-N
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Patent
US04137227

Procedure details

The intermediate lower-alkyl 7-amino-1-R-1,4-dihydro-4-oxo-3-quinolinecarboxylates of formula II are prepared in several steps by convention procedures as follows: m-nitroaniline is reacted with diethyl ethoxymethylenemalonate to form diethyl m-nitroanilinomethylenemalonate which is cyclized by heating in an appropriate solvent such as Dowtherm® A (eutectic mixture of 26.5% diphenyl and 73.5% diphenyl ether) or mineral oil at about 250°-260° C. to produce lower-alkyl 1,4-dihydro-7-nitro-4-oxo-3-quinolinecarboxylate, which is then alkylated at the 1-position by reaction with an appropriate alkylating agent, e.g., methyl, ethyl or n-propyl halide, diethyl sulfate, triethyl phosphate, or the like, preferably in the presence of an inert solvent, e.g., dimethylformamide, and an appropriate acid-acceptor, e.g., anhydrous potassium carbonate, to produce lower-alkyl 1-R-1,4-dihydro-7-nitro-4-oxo-3-quinolinecarboxylate, catalytically hydrogenating the 7-nitro compound in the presence of an appropriate catalyst, e.g., palladium-on-charcoal, to produce the corresponding ethyl 7-amino-1-R-1,4-dihydro-4-oxo-3-quinolinecarboxylate (II).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:8]=[CH:9][CH:10]=1)[NH2:7])([O-:3])=[O:2].C(O[CH:14]=[C:15]([C:21]([O:23][CH2:24][CH3:25])=[O:22])[C:16]([O:18][CH2:19][CH3:20])=[O:17])C>>[N+:1]([C:4]1[CH:5]=[C:6]([CH:8]=[CH:9][CH:10]=1)[NH:7][CH:14]=[C:15]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[C:21]([O:23][CH2:24][CH3:25])=[O:22])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(N)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(NC=C(C(=O)OCC)C(=O)OCC)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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